1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE
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Overview
Description
1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE is a complex organic compound with a molecular formula of C17H18O4S. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, yielding protected piperazines.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction using appropriate reagents and conditions.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the piperazine derivative with the methoxyphenyl and sulfonyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-propanone: This compound has a similar structure but with a methyl group instead of a phenyl group.
N-arylpiperazines: These compounds share the piperazine ring but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)22-15-13-21(14-16-22)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEMVPXFDXSZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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